Cas no 951884-67-6 (3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide)
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
- 3-Bromo-N-propyl-5-(trifluoromethyl)-benzenesulfonamide
- Benzenesulfonamide,3-bromo-N-propyl-5-(trifluoromethyl)-
- N-Propyl 3-bromo-5-trifluoromethylbenzenesulfonamide
- PC8121
- SB82742
- 951884-67-6
- 3-Bromo-5-(N-propylsulphamoyl)benzotrifluoride
- MFCD09801014
- BS-33324
- A859164
- N-Propyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide
- DTXSID50650519
- 3-Bromo-N-propyl-5-(trifluoromethyl)benzene-1-sulfonamide
- AKOS015834160
- N-PROPYL-3-BROMO-5-TRIFLUOROMETHYLBENZENESULFONAMIDE
- DB-371617
-
- MDL: MFCD09801014
- Inchi: 1S/C10H11BrF3NO2S/c1-2-3-15-18(16,17)9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3
- InChI Key: RASKGVJGSUZJIE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)(F)F)C=C(C=1)S(NCCC)(=O)=O
Computed Properties
- Exact Mass: 344.96500
- Monoisotopic Mass: 344.96460g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- Color/Form: NA
- Density: 1.6±0.1 g/cm3
- Boiling Point: 359.4±52.0 °C at 760 mmHg
- Flash Point: 185.4±22.4 °C
- PSA: 54.55000
- LogP: 4.62790
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089090-10g |
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide |
951884-67-6 | 95% | 10g |
$998.00 | 2023-08-31 | |
| Apollo Scientific | PC8121-1g |
3-Bromo-5-(N-propylsulphamoyl)benzotrifluoride |
951884-67-6 | 1g |
£145.00 | 2023-09-01 | ||
| abcr | AB232787-1 g |
3-Bromo-5-(N-propylsulphamoyl)benzotrifluoride; . |
951884-67-6 | 1g |
€178.00 | 2023-06-22 | ||
| abcr | AB232787-5 g |
3-Bromo-5-(N-propylsulphamoyl)benzotrifluoride; . |
951884-67-6 | 5g |
€450.00 | 2023-06-22 | ||
| Fluorochem | 213571-1g |
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide |
951884-67-6 | 95% | 1g |
£100.00 | 2022-03-01 | |
| Fluorochem | 213571-5g |
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide |
951884-67-6 | 95% | 5g |
£300.00 | 2022-03-01 | |
| TRC | B550500-50mg |
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide |
951884-67-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B550500-100mg |
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide |
951884-67-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B550500-500mg |
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide |
951884-67-6 | 500mg |
$ 115.00 | 2022-06-07 | ||
| abcr | AB232787-1g |
3-Bromo-5-(N-propylsulphamoyl)benzotrifluoride; . |
951884-67-6 | 1g |
€178.00 | 2025-04-14 |
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide Suppliers
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 951884-67-6): Properties, Applications, and Market Insights
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 951884-67-6) is a specialized sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique combination of a bromine substituent and a trifluoromethyl group, which enhances its reactivity and binding affinity in various applications. Researchers and industry professionals are increasingly interested in this molecule due to its versatile properties and potential for innovation in drug discovery and material science.
The chemical structure of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide includes a benzene ring substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 5-position, coupled with an N-propylsulfonamide moiety. This configuration contributes to its lipophilicity and bioavailability, making it a valuable intermediate in the synthesis of bioactive compounds. Recent studies highlight its role in developing enzyme inhibitors and receptor modulators, particularly in targeting metabolic and inflammatory pathways.
One of the key applications of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is in the pharmaceutical industry, where it serves as a building block for small-molecule drugs. Its trifluoromethyl group is known to improve metabolic stability and binding efficiency, which are critical factors in drug design. Additionally, the bromine atom offers a reactive site for further functionalization, enabling the creation of diverse derivatives for high-throughput screening. This aligns with the growing demand for precision medicine and targeted therapies in treating complex diseases.
In agrochemical research, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is explored for its potential as a herbicide or pesticide intermediate. The trifluoromethyl group is a common feature in many agrochemicals due to its ability to enhance chemical stability and biological activity. With the increasing focus on sustainable agriculture and eco-friendly pest control, this compound is gaining attention for its role in developing next-generation crop protection solutions.
The market dynamics for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide reflect its niche but growing demand. Specialty chemical suppliers and contract research organizations (CROs) are actively stocking this compound to cater to the needs of pharmaceutical and agrochemical developers. The rise of custom synthesis and outsourced R&D has further driven its adoption, particularly in regions with strong biotechnology and agricultural sectors. Analysts predict steady growth in its market value, supported by advancements in green chemistry and process optimization.
From a synthetic chemistry perspective, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide presents interesting challenges and opportunities. Its preparation typically involves multi-step reactions, including sulfonylation and halogenation, with careful control of reaction conditions to ensure high yield and purity. Researchers are also exploring catalytic methods and flow chemistry techniques to improve the efficiency of its synthesis, addressing the industry's push for cost-effective and scalable production processes.
Environmental and regulatory considerations are also shaping the use of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. While it is not classified as a hazardous substance, its handling and disposal must comply with local and international guidelines to ensure safety and sustainability. The chemical industry's emphasis on REACH compliance and green solvents is influencing how this compound is manufactured and utilized, aligning with broader trends in corporate responsibility and environmental stewardship.
In conclusion, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 951884-67-6) is a promising compound with diverse applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable tool for researchers and industry professionals. As the demand for innovative chemical solutions continues to grow, this compound is poised to play a pivotal role in advancing scientific and industrial progress.
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